Glutarylleucine
Overview
Description
Glutarylleucine is a bioactive compound known for its role in various biochemical processes It is a derivative of leucine, an essential amino acid, and contains a glutaryl group
Mechanism of Action
Target of Action
Glutarylleucine is a bioactive chemical . More research is needed to identify its primary targets and their roles.
Mode of Action
It is known that this compound is a dipeptide composed of gamma-glutamate and leucine , and it is a proteolytic breakdown product of larger proteins . .
Biochemical Pathways
Glutathione is a critical antioxidant molecule in cells, and its metabolism involves several enzymes, including gamma-glutamylcysteine synthetase and glutathione synthetase . .
Result of Action
It is known that this compound is a bioactive chemical , but the specific molecular and cellular effects of its action require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glutarylleucine typically involves the reaction of leucine with a glutaryl donor. One common method includes the use of glutaryl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as enzymatic synthesis. Enzymes like γ-glutamyltranspeptidase can catalyze the formation of this compound from glutathione and leucine. This method is advantageous due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Glutarylleucine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can participate in substitution reactions where the glutaryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Glutarylleucine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in studying protein modifications and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of metabolic disorders.
Industry: It is used in the production of specialized chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
γ-Glutamylleucine: Another derivative of leucine with similar properties.
Glutarylglycine: A compound with a glutaryl group attached to glycine.
Glutarylcarnitine: Involved in fatty acid metabolism.
Uniqueness
Glutarylleucine is unique due to its specific structure and the presence of both leucine and a glutaryl group. This combination allows it to participate in unique biochemical reactions and pathways, distinguishing it from other similar compounds .
Biological Activity
Glutarylleucine, a γ-glutamyl peptide, is part of a larger family of compounds known for their biological significance, particularly in metabolic processes and disease states. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound functions primarily through its role in the γ-glutamyl cycle, which is crucial for maintaining intracellular levels of glutathione (GSH). This cycle involves the transfer of the γ-glutamyl moiety from glutathione to an amino acid acceptor, catalyzed by the enzyme γ-glutamyltransferase (GGT). The resulting products are key intermediates that can be further processed to support various cellular functions, including antioxidant defense and cellular signaling.
- GGT Activity : GGT plays a vital role in the metabolism of glutathione and its derivatives. Increased GGT activity has been linked to various diseases, including cancer and metabolic disorders, highlighting the importance of this compound in these contexts .
- Calcium Mobilization : Recent studies have shown that this compound can act as an agonist for calcium-sensing receptors, leading to increased intracellular calcium levels. This effect is significant for cellular signaling pathways involved in growth and apoptosis .
Case Studies and Clinical Implications
- Cancer Metabolism : A study investigating the role of γ-glutamyl peptides, including this compound, found that they serve as potential biomarkers for various cancers. Elevated levels of these peptides were observed in patients with prostate cancer, suggesting a correlation between their concentration and disease severity .
- Metabolomic Profiling : In a large-scale metabolomic analysis involving 523 prostate cancer cases, specific γ-glutamyl peptides were identified as significant indicators of lethal disease outcomes. The study emphasized the need for further investigation into how these metabolites can be utilized for early detection and monitoring of cancer progression .
- Oxidative Stress Response : Research has indicated that this compound may enhance cellular resilience against oxidative stress by supporting GSH synthesis. Impaired GGT activity has been associated with increased susceptibility to oxidative damage in renal cell carcinoma (RCC), suggesting that targeting this pathway could offer therapeutic benefits .
Data Tables
Study Focus | Key Findings | Implications |
---|---|---|
Cancer Biomarkers | Elevated γ-glutamyl peptides in prostate cancer patients | Potential for early diagnosis |
Metabolomic Profiling | Correlation between γ-glutamyl peptide levels and lethal cancer outcomes | Importance in treatment monitoring |
Oxidative Stress Mechanisms | This compound enhances GSH levels; low GGT activity linked to RCC | Targeting GGT may improve therapeutic strategies |
Properties
IUPAC Name |
(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-7(2)6-8(11(16)17)12-9(13)4-3-5-10(14)15/h7-8H,3-6H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLHYOYRPZDJHM-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154317 | |
Record name | Glutarylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124397-74-6 | |
Record name | Glutarylleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124397746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glutarylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.